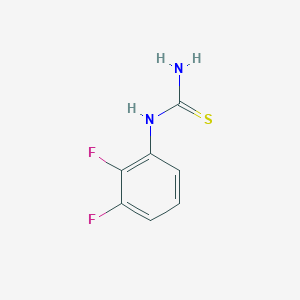

(2,3-Difluorophenyl)thiourea

Descripción

Overview of Thiourea Derivatives in Organic Chemistry

Thiourea and its derivatives are a well-established class of organic compounds that have garnered significant attention for their wide-ranging applications. bohrium.comresearchgate.net These molecules serve as versatile building blocks in organic synthesis and are recognized for their roles in various biological and industrial processes. bohrium.comsciencepublishinggroup.com

Historical Context and Structural Features of Thioureas

The study of thiourea, with the chemical formula SC(NH₂)₂, dates back to the 19th century and is structurally analogous to urea, with a sulfur atom replacing the oxygen atom. wikipedia.org This substitution results in distinct chemical properties, including higher acidity and a greater capacity for hydrogen bond donation compared to ureas. mdpi.com Thioureas are characterized by a planar molecular structure and can exist in tautomeric forms, with the thione form being predominant in aqueous solutions. wikipedia.org Their ability to form stable hydrogen bonds is a key aspect of their chemical behavior, influencing their interactions with other molecules and their supramolecular assembly in the solid state. nih.govbeilstein-journals.org A common method for synthesizing thiourea derivatives involves the reaction of an amine with an isothiocyanate. mdpi.com

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. chinesechemsoc.orgnumberanalytics.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov Fluorine's high electronegativity and small size allow it to significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets without causing major steric changes. chinesechemsoc.orgnumberanalytics.com Consequently, fluorinated compounds have found widespread use in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. chinesechemsoc.orgwikipedia.org The development of efficient methods for introducing fluorine into organic molecules remains an active area of research. chinesechemsoc.org

Unique Attributes of (2,3-Difluorophenyl)thiourea within the Thiourea Class

This compound, with the chemical formula F₂C₆H₃NHCSNH₂, is a specific derivative that combines the thiourea core with a difluorinated phenyl ring. This unique combination of functional groups suggests that the compound will exhibit properties influenced by both the thiourea moiety and the fluorine substituents. The presence of the difluorophenyl group is expected to modulate the electronic and steric properties of the thiourea, potentially leading to novel reactivity and interaction capabilities. Research into related fluorinated phenylthiourea derivatives has highlighted the significant impact of fluorine substitution on their biological activities. For instance, studies on dichlorophenyl and difluorophenyl urea derivatives have shown potent antimicrobial activity. nih.gov Specifically, a 2,4-difluorophenyl derivative demonstrated notable activity against Mycobacterium tuberculosis. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | F₂C₆H₃NHCSNH₂ |

| Molecular Weight | 188.20 g/mol |

| Melting Point | 139-143 °C |

| Appearance | Solid |

| CAS Number | 572889-25-9 |

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its chemical properties and potential applications, driven by its unique structural features. Investigations into this compound are part of a broader effort to understand how the strategic placement of fluorine atoms on a phenylthiourea scaffold influences its behavior. Research in this area often involves synthesis, structural characterization, and evaluation of its potential as an intermediate in organic synthesis or as a biologically active agent. bohrium.comresearchgate.net The study of related compounds, such as other halogenated phenylthioureas, has revealed their potential as enzyme inhibitors and antimicrobial agents, providing a rationale for similar investigations into the 2,3-difluoro analogue. core.ac.ukfarmaciajournal.com The overarching goal is to contribute to the development of new molecules with tailored properties for various scientific and technological applications. acs.org

Propiedades

IUPAC Name |

(2,3-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQZTECZSCPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382561 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572889-25-9 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3-difluorophenyl Thiourea and Its Derivatives

Standard Synthetic Routes to Aryl Thioureas

Two primary methods dominate the synthesis of aryl thioureas: the reaction involving ammonium thiocyanate and the more direct approach using isothiocyanates.

A well-established route to N-aryl thioureas involves the reaction of an aryl amine with a thiocyanating agent. tandfonline.com While direct reaction with alkali metal thiocyanates often requires strong acid, a common and efficient variant involves the in-situ generation of an aroyl isothiocyanate. tandfonline.comasianpubs.org In this two-step, one-pot process, an acid chloride is first treated with ammonium thiocyanate or potassium thiocyanate. tandfonline.comsci-hub.st This generates a highly reactive aroyl isothiocyanate intermediate. Subsequent addition of an aryl amine to this intermediate results in the formation of the N-aryl-N'-aroyl thiourea. tandfonline.comtandfonline.com

This method has been shown to be effective under various conditions, including solvent-free approaches which are environmentally advantageous. asianpubs.orgsci-hub.sttandfonline.com For instance, grinding the reactants together or using phase transfer catalysts like PEG-400 can facilitate the reaction at room temperature, often leading to high yields. asianpubs.orgsci-hub.st

The most direct and widely used method for preparing substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. tandfonline.comresearchgate.netijacskros.com This reaction is typically straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. researchgate.netijacskros.com

The synthesis of the required isothiocyanates from primary amines is a critical preliminary step. Numerous methods exist for this conversion, moving beyond the traditional use of toxic reagents like thiophosgene. ijacskros.comkiku.dk Modern approaches include the decomposition of dithiocarbamate salts, which are formed in situ from an amine and carbon disulfide, using reagents like tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), or triflic anhydride (Tf₂O). ijacskros.comkiku.dkorganic-chemistry.org These methods are often high-yielding and proceed under mild conditions. ijacskros.comkiku.dk Once the isothiocyanate is formed, its reaction with the desired amine readily furnishes the target thiourea. researchgate.net

Reaction of Aryl Amines with Ammonium Thiocyanate

Specific Synthesis of (2,3-Difluorophenyl)thiourea and Related Fluorinated Analogs

The synthesis of this compound applies the general principles outlined above, with specific considerations for the fluorinated precursor.

The primary starting material for forming the this compound core is 2,3-difluoroaniline. chemicalbook.com This precursor can be converted to the target thiourea through several pathways. One common approach involves converting 2,3-difluoroaniline into 2,3-difluorophenyl isothiocyanate. This intermediate is then reacted with ammonia or a primary amine to yield the corresponding thiourea derivative. google.comnih.gov For the parent compound, this compound, the isothiocyanate would be reacted with ammonia. google.com

Alternatively, following the methodology described in section 2.1.1, 2,3-difluoroaniline can be reacted with an in-situ generated acyl isothiocyanate. For example, the reaction of benzoyl chloride with potassium thiocyanate produces benzoyl isothiocyanate, which can then react with 2,3-difluoroaniline to form 1-benzoyl-3-(2,3-difluorophenyl)thiourea. evitachem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Table 1: Effect of Solvents and Catalysis on Aryl Thiourea Synthesis

| Reaction Type | Solvent | Catalyst/Conditions | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Aroyl isothiocyanate + Amine | Solvent-free | Phase Transfer (PEG-400) | Room Temp. | High yields (80-98%), environmentally benign | sci-hub.st |

| Aroyl isothiocyanate + Amine | Solvent-free | Grinding | Room Temp. | Good yields, short reaction times | asianpubs.org |

| Isothiocyanate + Amine | Dichloromethane | None | Room Temp. | Standard method for thiourea formation | researchgate.net |

| Isothiocyanate + Amine | Tetrahydrofuran (THF) | None | Not specified | Effective for forming bis-thioureas | nih.gov |

| Isothiocyanate + Amine | Acetonitrile / DMF | Triethylamine / K₂CO₃ | Not specified | Optimized for thiazole synthesis from thiourea intermediates | nih.gov |

As shown in the table, many modern syntheses of thiourea derivatives favor solvent-free conditions to enhance efficiency and reduce environmental impact. asianpubs.orgsci-hub.st When solvents are used, options like dichloromethane, tetrahydrofuran (THF), and acetonitrile are common. researchgate.netnih.govnih.gov The choice often depends on the specific reactants and the desired product. For instance, reactions to form thioureas on a DNA-encoded library have been optimized in aqueous buffers, highlighting the versatility of the reaction. researchgate.net Temperature control is also vital; while many reactions proceed efficiently at room temperature, particularly with reactive isothiocyanates, some transformations may require heating to go to completion. sci-hub.stnih.gov

Achieving high purity is essential for the characterization and subsequent use of this compound. Standard purification methods are generally effective.

A common approach involves an initial work-up procedure where the reaction mixture is treated with an organic solvent like dichloromethane. tandfonline.com This solution is then washed sequentially with a dilute acid (e.g., 5% HCl) to remove any unreacted amine, followed by brine. tandfonline.com After drying the organic layer, the solvent is evaporated to yield the crude product. tandfonline.com

Further purification is typically achieved through one of two main techniques:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent, such as ethanol, and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. tandfonline.comasianpubs.org Simple washing of the crude product with a solvent in which it is sparingly soluble (like ethanol at room temperature) can also be an effective purification step. sci-hub.st

Silica Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The crude material is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like n-hexane or pentane) and a more polar solvent (like ethyl acetate). google.comnih.gov The components of the mixture separate based on their differing affinities for the silica gel and the eluent, allowing for the isolation of the pure thiourea.

The selection of the purification method depends on the nature of the impurities and the scale of the reaction.

Optimization of Reaction Conditions (Solvents, Temperature, Catalysis)

Synthesis of Novel Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of novel derivatives. These derivatives are often designed to enhance or modify the physicochemical and biological properties of the parent molecule. Key synthetic strategies include the introduction of acyl groups, utilization in heterocyclization reactions, and conjugation to biologically relevant molecules such as peptides.

Acylthioureas are a prominent class of thiourea derivatives characterized by the presence of an acyl group attached to one of the nitrogen atoms of the thiourea core. The synthesis of acylthioureas incorporating the (2,3-difluorophenyl) moiety can be achieved through several established methods. A widely employed strategy is the reaction of (2,3-difluorophenyl)amine with an in situ generated acyl isothiocyanate. rsc.org This method, often referred to as the Douglas-Dain reaction, provides a versatile route to a variety of N-acyl-N'-(2,3-difluorophenyl)thioureas. rsc.org The acyl isothiocyanate is typically formed by the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone or acetonitrile. rsc.orgresearchgate.net The subsequent addition of (2,3-difluorophenyl)amine to the reaction mixture yields the desired acylthiourea derivative.

The reaction conditions for the synthesis of acylthiourea derivatives can be optimized to achieve high yields. For instance, the use of heterogeneous catalysts like Fe₂O₃ nanoparticles has been reported to facilitate the synthesis of acylthioureas from amino acid esters and in situ generated acyl isothiocyanates. rsc.org Microwave-assisted synthesis has also been explored as an efficient method for the preparation of certain acylthiourea derivatives, offering advantages such as reduced reaction times and improved yields. rsc.org

The structural diversity of acylthiourea derivatives can be readily expanded by varying the acylating agent. A wide range of aliphatic and aromatic acyl chlorides can be utilized, leading to the formation of a library of (2,3-difluorophenyl)acylthioureas with different substituents. researchgate.netnih.gov These derivatives are of interest due to their potential applications as ligands for metal complexes and as precursors for the synthesis of various heterocyclic compounds. rsc.orgconicet.gov.ar

Table 1: Examples of Acylating Agents for the Synthesis of (2,3-Difluorophenyl)acylthiourea Derivatives

| Acyl Chloride | Resulting Acylthiourea Derivative |

| Benzoyl chloride | N-Benzoyl-N'-(2,3-difluorophenyl)thiourea |

| Acetyl chloride | N-Acetyl-N'-(2,3-difluorophenyl)thiourea |

| 2,4-Dichlorobenzoyl chloride | N-(2,4-Dichlorobenzoyl)-N'-(2,3-difluorophenyl)thiourea |

| 4-Methylbenzoyl chloride | N-(4-Methylbenzoyl)-N'-(2,3-difluorophenyl)thiourea |

| 2-Furoyl chloride | N-(2-Furoyl)-N'-(2,3-difluorophenyl)thiourea |

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to the reactive nature of the thiourea moiety. conicet.gov.arnanobioletters.comnih.govtandfonline.comfluorochem.co.uk The presence of both nucleophilic nitrogen atoms and a thiocarbonyl group allows for its participation in a range of cyclization reactions, leading to the formation of diverse heterocyclic systems such as thiazoles and pyrimidines. conicet.gov.arnanobioletters.comnih.gov

One of the most common heterocyclization reactions involving thioureas is the Hantzsch thiazole synthesis. nanobioletters.com This reaction involves the condensation of a thiourea with an α-halocarbonyl compound to yield a 2-aminothiazole derivative. conicet.gov.arnanobioletters.com By employing this compound in this reaction, 2-((2,3-difluorophenyl)amino)thiazole derivatives can be synthesized. The reaction is typically carried out in the presence of a base and a suitable solvent. nanobioletters.com The diversity of the resulting thiazole derivatives can be further expanded by using a variety of α-halocarbonyl compounds. nanobioletters.comacs.org

Another important class of heterocyclic compounds that can be synthesized from this compound are pyrimidine derivatives. nih.gov A common method involves the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. nih.gov This reaction leads to the formation of dihydropyrimidine-2-thiol derivatives. nih.gov The use of this compound in this reaction would yield pyrimidine derivatives bearing the 2,3-difluorophenyl substituent.

Furthermore, this compound can be utilized in the synthesis of other heterocyclic systems. For example, its reaction with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of different heterocyclic products depending on the reaction conditions. conicet.gov.ar Similarly, reactions with other bifunctional reagents can be employed to construct a variety of five- and six-membered heterocyclic rings.

Table 2: Examples of Heterocyclization Reactions with this compound

| Reactant | Resulting Heterocyclic System |

| α-Bromoacetophenone | 2-((2,3-Difluorophenyl)amino)-4-phenylthiazole |

| Ethyl 2-chloroacetoacetate | Ethyl 2-((2,3-difluorophenyl)amino)-4-methylthiazole-5-carboxylate |

| Chalcone | 4,6-Diaryl-1-(2,3-difluorophenyl)-1,6-dihydropyrimidine-2-thiol |

| Dimethyl acetylenedicarboxylate | Various thiazole and pyrimidine derivatives |

The conjugation of this compound to peptides and other biologically relevant scaffolds is a strategy employed to develop novel molecules with potential therapeutic applications. core.ac.ukresearchgate.netnih.gov This approach aims to combine the properties of the this compound moiety with the specific targeting or biological activity of the peptide or scaffold.

The synthesis of these conjugates typically involves a multi-step process. In the case of peptide conjugates, the peptide is first synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. Subsequently, the this compound moiety is introduced by reacting the peptide with a suitable isothiocyanate precursor. For instance, a dipeptide can be conjugated to a heterocyclic amine, and the resulting conjugate can be derivatized to a thiourea by reaction with a substituted phenyl isothiocyanate. core.ac.uk

The conjugation can be achieved by forming a thiourea linkage between the N-terminus of a peptide or an amino group on a scaffold and a (2,3-difluorophenyl)isothiocyanate. Alternatively, an amino acid can be derivatized with (2,3-difluorophenyl)isothiocyanate to form a thiourea-containing amino acid, which can then be incorporated into a peptide sequence during its synthesis. nih.gov

Table 3: Examples of Biologically Relevant Scaffolds for Conjugation with this compound

| Scaffold | Potential Application |

| Dipeptides (e.g., Proline-containing) | Enzyme inhibition |

| Piperazine derivatives | Bioactive agents |

| Podophyllotoxin | Anticancer agents |

| Benzimidazole | Anticancer agents |

Heterocyclization Reactions Utilizing this compound as a Building Block

Chiral this compound Derivatives Synthesis

The synthesis of chiral this compound derivatives is of significant interest, particularly in the fields of asymmetric catalysis and medicinal chemistry. acs.orgjst.go.jpacs.orgnih.gov The introduction of chirality into the this compound scaffold can lead to compounds with stereospecific interactions with biological targets or the ability to act as chiral catalysts in asymmetric reactions.

A common approach for the synthesis of chiral this compound derivatives involves the reaction of (2,3-difluorophenyl)isothiocyanate with a chiral amine. acs.org The chirality is introduced through the use of an enantiomerically pure amine as a starting material. A wide variety of chiral amines, including those derived from natural sources or synthesized through asymmetric methods, can be employed to generate a diverse library of chiral thiourea derivatives. For example, chiral diamines such as (1R,2R)-diaminocyclohexane can be reacted with two equivalents of (2,3-difluorophenyl)isothiocyanate to produce C₂-symmetric bis-thiourea derivatives. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the thiourea moiety, directing the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Furthermore, chiral thiourea derivatives can be synthesized by incorporating a chiral α-aminophosphonate moiety. acs.org This can be achieved by reacting a chiral amine with an isothiocyanate precursor that already contains the phosphonate group. acs.org The resulting chiral thiourea derivatives containing a phosphonate group have been investigated for their potential biological activities. acs.org

The development of bifunctional chiral thiourea catalysts is another important area of research. jst.go.jpnih.gov These catalysts typically contain a thiourea moiety for hydrogen bonding activation of an electrophile and a basic group, such as a tertiary amine, for the activation of a nucleophile. jst.go.jpnih.gov The synthesis of such catalysts often involves the covalent attachment of a this compound unit to a chiral scaffold bearing a basic functionality.

Table 4: Examples of Chiral Building Blocks for the Synthesis of Chiral this compound Derivatives

| Chiral Building Block | Resulting Chiral Thiourea Derivative |

| (1R,2R)-Diaminocyclohexane | (1R,2R)-1,2-Bis(3-(2,3-difluorophenyl)thioureido)cyclohexane |

| (S)-(-)-1-Phenylethylamine | (S)-1-(2,3-Difluorophenyl)-3-(1-phenylethyl)thiourea |

| Chiral α-aminophosphonates | Chiral N-((Dialkoxyphosphoryl)methyl)-N'-(2,3-difluorophenyl)thioureas |

| Cinchona alkaloids | Chiral bifunctional thiourea catalysts |

Q & A

Q. What are the optimal synthetic routes for obtaining high-purity (2,3-difluorophenyl)thiourea?

A robust synthesis involves reacting 2,3-difluorobenzaldehyde derivatives with thiourea under acidic or basic conditions. For example, in a multi-step protocol, (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and 2,3-difluorobenzaldehyde are used as precursors, followed by coupling with thiourea in a refluxing solvent (e.g., ethanol or THF) to yield the target compound. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm substitution patterns and fluorine environments.

- FT-IR : Identifies thiourea-specific C=S stretching (~1250–1350 cm) and N–H vibrations (~3200 cm).

- LCMS/HPLC : Validates molecular weight (e.g., observed m/z 519 [M+H] in LCMS) and purity under conditions like SQD-FA05 .

Q. How can researchers address low yields or side products during synthesis?

Optimize reaction parameters such as:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in fluorinated systems.

- Temperature control : Avoid excessive heat to prevent decomposition of the fluorophenyl group.

- Catalysts : Use bases like KCO to deprotonate thiourea and promote coupling efficiency. Post-synthetic purification via gradient elution in column chromatography resolves impurities .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models explain regioselectivity in reactions and non-covalent interactions (e.g., hydrogen bonding) observed in crystallographic studies . TD-DFT further correlates experimental UV-Vis spectra with electronic transitions .

Q. What role do fluorine substituents play in modulating biological activity or supramolecular assembly?

Fluorine atoms enhance lipophilicity and metabolic stability while influencing hydrogen-bonding networks. For example, the 2,3-difluoro substitution pattern creates steric and electronic effects that stabilize interactions with enzymes or protein targets. X-ray crystallography of analogous compounds reveals fluorine-mediated halogen bonding in crystal lattices .

Q. How can researchers resolve contradictions in reported spectroscopic data for thiourea derivatives?

Cross-validate findings using complementary techniques:

- Single-crystal XRD : Resolves ambiguities in NMR/FT-IR by providing unambiguous bond lengths and angles.

- Dynamic NMR : Detects conformational exchange in solution-phase structures.

- Computational validation : Compare experimental IR/Raman peaks with DFT-derived vibrational spectra .

Q. What experimental and computational strategies are recommended for analyzing molecular interactions in crystalline this compound?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F⋯H, S⋯H interactions).

- Molecular dynamics (MD) simulations : Predict thermal stability and packing efficiency.

- Energy frameworks : Visualize dominant interaction energies (e.g., π-stacking vs. hydrogen bonding) .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/THF (1:1) | |

| Reaction Temperature | 60–80°C | |

| Purification Method | Silica gel chromatography (EtOAc/hexane) |

Table 2: Spectroscopic Data Comparison

| Technique | Observed Feature | Reference |

|---|---|---|

| NMR | δ -112.5 ppm (ortho-F), -116.2 ppm (meta-F) | |

| FT-IR | C=S stretch at 1285 cm | |

| LCMS | m/z 519 [M+H] (SQD-FA05) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.